REACTION_SMILES
|
[CH3:19][CH2:20][OH:21].[Cl:3][c:4]1[c:5](=[O:18])[n:6](-[c:11]2[cH:12][cH:13][c:14]([Cl:17])[cH:15][cH:16]2)[n:7][cH:8][c:9]1[Cl:10].[K+:2].[OH-:1].[OH2:22]>>[Cl:3][c:4]1[c:5](=[O:18])[n:6](-[c:11]2[cH:12][cH:13][c:14]([Cl:17])[cH:15][cH:16]2)[n:7][cH:8][c:9]1[OH:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1c(Cl)c(Cl)cnn1-c1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=c1c(Cl)c(O)cnn1-c1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |